molecular formula C11H10ClN3OS2 B2735572 N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 361185-01-5

N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2735572
CAS No.: 361185-01-5
M. Wt: 299.79
InChI Key: WZTPUECSCDCEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTPUECSCDCEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and pain management. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound can be characterized by the following properties:

  • Molecular Formula : C11_{11}H9_{9}ClN2_2OS2_2
  • Molecular Weight : 284.8 g/mol
  • CAS Number : 307343-39-1

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Cytotoxicity Against Cancer Cells : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases .
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases (S and G2/M) in treated cancer cells, leading to reduced cell proliferation .
  • Pain Management : Some derivatives of thiadiazole compounds have shown antinociceptive effects in animal models, suggesting potential applications in pain relief .

In Vitro Studies

A series of studies evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-70.28Apoptosis induction
This compoundHepG29.6Cell cycle arrest

In Vivo Studies

In vivo studies demonstrated that the compound could effectively target tumor cells in animal models. For example, a radioactive tracing study indicated its ability to localize within sarcoma cells in tumor-bearing mice .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Case Study on Anticancer Activity : A study involving a series of 1,3,4-thiadiazole derivatives revealed that modifications in structure significantly enhanced anticancer activity. For instance, substituting different aryl groups led to variations in potency against MCF-7 cells .
  • Pain Relief Efficacy : Another study assessed the antinociceptive properties of thiadiazole derivatives in mice. Compounds showed a significant reduction in pain response compared to controls, indicating their potential for developing new analgesics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring, acetamide group, or aromatic rings, leading to variations in physicochemical properties and bioactivity:

Compound Thiadiazole Substituent Acetamide Substituent Melting Point (°C) Yield (%) Key Reference
Target Compound 5-Methyl 4-Chlorophenyl Not reported Not reported -
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (CAS 332114-17-7) 5-Amino 4-Chlorophenyl Not reported Not reported
N-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS 329079-49-4) 5-Methyl 4-Fluorophenyl Not reported Not reported
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide 5-(4-Chlorobenzylthio) 2,4,6-Trimethylphenyl Not reported Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 5-(4-Chlorobenzylthio) 2-Isopropyl-5-methylphenoxy 138–140 82
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide (4m) 5-Methyl 4-Methylbenzyl + 4-sulfamoylphenyl 178–180 79

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity and metabolic stability compared to unsubstituted phenyl analogs .
  • Bulkier Substituents : Compounds with benzylthio (e.g., 5j) or sulfamoylphenyl groups (e.g., 4m) exhibit higher molecular weights and lower melting points, suggesting reduced crystallinity and improved solubility .
Anticancer Activity
  • Apoptosis Induction: Analogs like N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) and its nitrobenzothiazole derivative (Compound 8) inhibit Akt activity by 92.36% and 86.52%, respectively, via π-π interactions and hydrogen bonding .
  • Structural Requirements : The nitro group in Compound 3 enhances electron-withdrawing effects, stabilizing interactions with Akt’s active site, whereas the target compound’s 5-methyl group may prioritize hydrophobic interactions .
Anti-Inflammatory Potential

Crystallographic and Stability Data

  • Hydrogen Bonding: Crystal structures of diaminopyrimidine analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal intramolecular N–H⋯N bonds and layered packing, which enhance thermal stability .

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves:

Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., using acetic acid as solvent at 80–100°C) .

Sulfanyl-Acetamide Coupling: Reacting the thiadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
Key Parameters: Control of temperature, solvent polarity, and reaction time is critical to avoid side products like over-alkylation or hydrolysis .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl), methyl groups (δ 2.5–2.7 ppm for thiadiazole-CH₃), and sulfanyl protons (δ 3.8–4.2 ppm for SCH₂) .
    • ¹³C NMR: Confirm carbonyl (δ 165–170 ppm) and thiadiazole carbons (δ 155–160 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl-acetamide linkage .
  • HPLC: Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Basic: How does the compound’s reactivity vary under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): The sulfanyl (-S-) bond is susceptible to hydrolysis, leading to cleavage and formation of thiol byproducts. Stability tests in HCl (0.1 M) show 20% degradation after 24 hours .
  • Basic Conditions (pH > 10): The acetamide group may undergo partial hydrolysis to carboxylic acid. Use buffered solutions (pH 7–8) during biological assays to maintain integrity .
    Mitigation: Store the compound in inert, anhydrous environments and avoid prolonged exposure to extreme pH .

Advanced: What structure-activity relationships (SAR) govern its biological activity?

Methodological Answer:
Key SAR insights from analogous compounds (see Table 1):

Structural Feature Impact on Activity Reference
4-Chlorophenyl groupEnhances lipophilicity and membrane permeability
Thiadiazole-SCH₂ linkageCritical for enzyme inhibition (e.g., kinase binding)
Methyl substitution on thiadiazoleReduces metabolic degradation (CYP450 resistance)

Experimental Design: Compare IC₅₀ values against derivatives lacking these groups using enzyme inhibition assays (e.g., kinase panel screening) .

Advanced: How can researchers resolve contradictions in reported biological data?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in anticancer assays) may arise from:

  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
  • Compound Purity: Impurities >2% can skew results. Validate purity via HPLC before biological testing .
    Resolution Strategy:

Reproduce assays under standardized conditions (e.g., NCI-60 panel protocols).

Use orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Key residues: Lys721 (hydrogen bonding with acetamide) and Thr830 (hydrophobic interaction with thiadiazole) .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns to assess conformational changes in the target protein .
    Validation: Cross-check with experimental mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.